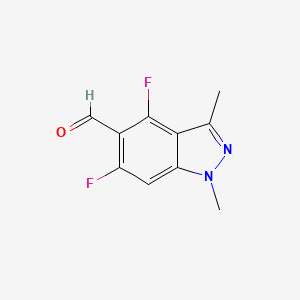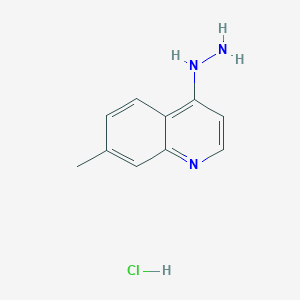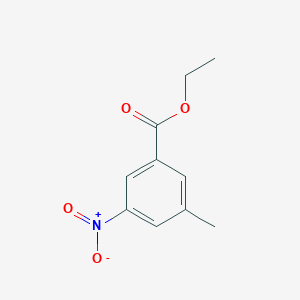
4-Chloro-6-methoxyquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-chloro-6-méthoxyquinoléine-3-amine est un composé hétérocyclique de formule moléculaire C10H9ClN2O. C'est un dérivé de la quinoléine, une classe de composés connus pour leur large éventail d'activités biologiques et d'applications en chimie médicinale . Les dérivés de la quinoléine ont été largement étudiés en raison de leurs propriétés thérapeutiques potentielles, notamment leurs effets antimicrobiens, anticancéreux et anti-inflammatoires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-chloro-6-méthoxyquinoléine-3-amine implique généralement les étapes suivantes :
Matière première : La synthèse commence avec la 4-chloro-6-méthoxyquinoléine.
Réaction d'amination : La 4-chloro-6-méthoxyquinoléine subit une réaction d'amination pour introduire le groupe amine en position 3.
Méthodes de production industrielle
Les méthodes de production industrielle de la 4-chloro-6-méthoxyquinoléine-3-amine peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Les réactions catalysées par des métaux de transition, telles que celles impliquant des catalyseurs de palladium ou de cuivre, sont couramment utilisées dans les milieux industriels pour faciliter une synthèse efficace .
Analyse Des Réactions Chimiques
Types de réactions
La 4-chloro-6-méthoxyquinoléine-3-amine peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro en position 4 peut être substitué par d'autres nucléophiles, tels que des amines ou des thiols, dans des conditions appropriées.
Oxydation et réduction : Le composé peut subir une oxydation pour former des N-oxydes de quinoléine ou une réduction pour former des dihydroquinoléines.
Réactions de condensation : Il peut participer à des réactions de condensation avec des aldéhydes ou des cétones pour former des bases de Schiff ou d'autres dérivés.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l'amidure de sodium ou la thiourée peuvent être utilisés pour les réactions de substitution nucléophile.
Oxydation : Des oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque peuvent être utilisés.
Réduction : Des réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.
Principaux produits
Produits de substitution : Divers dérivés de quinoléine substitués.
Produits d'oxydation : N-oxydes de quinoléine.
Produits de réduction : Dihydroquinoléines.
4. Applications de la recherche scientifique
La 4-chloro-6-méthoxyquinoléine-3-amine a plusieurs applications de recherche scientifique :
Chimie médicinale : Elle est utilisée comme élément de base pour la synthèse d'agents thérapeutiques potentiels, notamment des composés antimicrobiens et anticancéreux.
Études biologiques : Le composé est étudié pour ses interactions avec des cibles biologiques, telles que les enzymes et les récepteurs, afin de comprendre son mécanisme d'action.
Recherche chimique : Elle sert de précurseur pour la synthèse de divers composés hétérocycliques ayant des activités biologiques potentielles.
Applications industrielles : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de la 4-chloro-6-méthoxyquinoléine-3-amine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Par exemple, les dérivés de la quinoléine sont connus pour inhiber la synthèse de l'ADN en favorisant le clivage de la gyrase de l'ADN bactérien et de la topoisomérase de type IV, ce qui entraîne la mort des cellules bactériennes . Le composé peut également interagir avec d'autres voies cellulaires, contribuant à ses effets biologiques.
Applications De Recherche Scientifique
4-Chloro-6-methoxyquinolin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Chemical Research: It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6-methoxyquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The compound may also interact with other cellular pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
4-Chloro-6-méthoxyquinoléine : Manque le groupe amine en position 3.
4-Chloro-6-méthoxyquinoléine-7-ol : Contient un groupe hydroxyle en position 7 au lieu d'une amine en position 3.
Quinoléine : Le composé parent sans aucun substituant.
Unicité
La 4-chloro-6-méthoxyquinoléine-3-amine est unique en raison de la présence à la fois des groupes chloro et méthoxy, ainsi que du groupe amine en position 3. Ces groupes fonctionnels contribuent à sa réactivité chimique et à son activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C10H9ClN2O |
|---|---|
Poids moléculaire |
208.64 g/mol |
Nom IUPAC |
4-chloro-6-methoxyquinolin-3-amine |
InChI |
InChI=1S/C10H9ClN2O/c1-14-6-2-3-9-7(4-6)10(11)8(12)5-13-9/h2-5H,12H2,1H3 |
Clé InChI |
AMEIHWPHXJHIQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C(=CN=C2C=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8-Amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B11891112.png)
![9-Oxo-4,5,6,7,8,9-hexahydro-pyrazolo[5,1-b]quinazoline-3-carbonitrile](/img/structure/B11891118.png)
![1,7-Diaza-spiro[4.5]decane dihydrochloride](/img/structure/B11891119.png)

![6-Chloro-3-(oxetan-3-YL)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11891129.png)
![2-(2-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B11891141.png)

![4-Chloro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11891156.png)
